molecular formula C14H18N4O5S2 B15175369 2,2'-Oxybis(toluene-5-sulphonohydrazide) CAS No. 78844-79-8

2,2'-Oxybis(toluene-5-sulphonohydrazide)

Cat. No.: B15175369
CAS No.: 78844-79-8
M. Wt: 386.5 g/mol
InChI Key: ATVQEZWXVATLEP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Oxybis(toluene-5-sulphonohydrazide) typically involves the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2,2’-Oxybis(toluene-5-sulphonohydrazide) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-Oxybis(toluene-5-sulphonohydrazide) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, hydrazine derivatives, and substituted sulphonohydrazides .

Scientific Research Applications

2,2’-Oxybis(toluene-5-sulphonohydrazide) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2’-Oxybis(toluene-5-sulphonohydrazide) involves its interaction with specific molecular targets. The sulphonohydrazide groups can form hydrogen bonds and other interactions with biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Oxybis(benzenesulfonic acid hydrazide)
  • 4,4’-Oxybis(2-methylbenzenesulfonic acid hydrazide)
  • 4,4’-Oxybis(4-methylbenzenesulfonic acid hydrazide)

Uniqueness

2,2’-Oxybis(toluene-5-sulphonohydrazide) is unique due to its specific structure, which includes two toluene-5-sulphonohydrazide groups connected by an oxygen atom. This structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

CAS No.

78844-79-8

Molecular Formula

C14H18N4O5S2

Molecular Weight

386.5 g/mol

IUPAC Name

4-[4-(hydrazinesulfonyl)-2-methylphenoxy]-3-methylbenzenesulfonohydrazide

InChI

InChI=1S/C14H18N4O5S2/c1-9-7-11(24(19,20)17-15)3-5-13(9)23-14-6-4-12(8-10(14)2)25(21,22)18-16/h3-8,17-18H,15-16H2,1-2H3

InChI Key

ATVQEZWXVATLEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NN)OC2=C(C=C(C=C2)S(=O)(=O)NN)C

Origin of Product

United States

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